![molecular formula C11H21NO6S B3146716 (S)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate CAS No. 606139-90-6](/img/structure/B3146716.png)
(S)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of morpholines often involves starting from 1,2-amino alcohols or related compounds. Notably, amino alcohols serve as common precursors for preparing morpholines. For instance, a straightforward and efficient method involves a sequence of coupling, cyclization, and reduction reactions using easily accessible amino alcohols and α-haloacid chlorides. This methodology yields various substituted morpholines, including mono-, di-, and trisubstituted derivatives, spiro morpholines, and ring-fused morpholines .
Additionally, solid-phase synthesis has been explored for heterocyclization of amino alcohols into morpholines and morpholinones . Intramolecular Mitsunobu reactions and Cs2CO3-mediated cyclization have also been employed for morpholine synthesis .
Scientific Research Applications
Metabolism of tert-butylhydroquinone
The metabolism of tert-butylhydroquinone (TBHQ), a related compound to (S)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate, involves the formation of sulfur-containing metabolites. The study suggests that these metabolites might play a role in the toxicity of TBHQ to the kidney and bladder (Peters et al., 1996).
Pulmonary Toxicity of Butylated Hydroxytoluene
Another related compound, butylated hydroxytoluene (BHT), when tested on mice, has shown to induce pulmonary toxicity. The study identified the structural requirements for toxic potency, providing insights into the metabolic pathways and potential toxic effects of related compounds (Mizutani et al., 1982).
Isotope Effects on Metabolism and Toxicity
A study on the isotope effects of BHT metabolism showed that deuterating BHT in the 4-methyl group led to a significant decrease in toxic potency. This provides valuable information on the metabolic processing and toxicity of related compounds, such as (S)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate (Mizutani et al., 1983).
Carcinogenicity and Anticarcinogenicity Studies
Induction Patterns of Cancer-Protective Enzymes
Research on the induction of detoxifying enzymes by tert-butyl-4-hydroxyanisole (BHA), another related compound, suggests its anticarcinogenic effects are due to enzyme induction in liver and peripheral tissues. This study could provide a basis for exploring the cancer-protective potential of structurally related compounds (De Long et al., 1985).
Long-term Carcinogenicity Studies
Studies on methyl-tert-butyl ether (MTBE), another structurally related compound, revealed potential carcinogenic effects in rats. Although MTBE differs from (S)-tert-butyl 2-((methylsulfonyloxy)methyl)morpholine-4-carboxylate, this study indicates the importance of long-term studies to understand the carcinogenic potential of such compounds (Belpoggi et al., 1997).
Inhibitory Effects of Antioxidants on Hepatic Tumorigenesis
The study on the inhibitory effects of antioxidants on tumorigenesis induced by peroxisome proliferators, such as ciprofibrate, indicates the potential of certain compounds to protect against liver cancer. This research might be relevant when considering the antioxidative properties of structurally similar compounds (Rao et al., 1984).
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-(methylsulfonyloxymethyl)morpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6S/c1-11(2,3)18-10(13)12-5-6-16-9(7-12)8-17-19(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVBBUBQPDCXCJ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137169 | |
Record name | 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 2-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate | |
CAS RN |
606139-90-6 | |
Record name | 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606139-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2S)-2-[[(methylsulfonyl)oxy]methyl]-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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